molecular formula C7H12O2 B13836421 2-Pentanone, 3-(methoxymethylene)-

2-Pentanone, 3-(methoxymethylene)-

Cat. No.: B13836421
M. Wt: 128.17 g/mol
InChI Key: KPUXTGCMBAXFLC-UHFFFAOYSA-N
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Description

2-Pentanone, 3-(methoxymethylene)- is an organic compound with the molecular formula C7H12O2 It is a derivative of pentanone, where a methoxymethylene group is attached to the third carbon of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acetone Condensation Method: This method involves the condensation of acetone under acidic conditions to form 2-pentanone. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The water produced during the reaction is continuously removed to drive the reaction forward.

    Butyraldehyde Method: In this method, butyraldehyde undergoes a hydroxyaldol condensation reaction under alkaline conditions to form 2-pentanone.

Industrial Production Methods

Industrial production methods for 2-pentanone, 3-(methoxymethylene)- typically involve optimizing the reaction conditions and selecting appropriate catalysts to improve yield and product purity. Solid acid catalysts such as molecular sieves and heteropolyacids, as well as ionic liquid catalysts, have been shown to enhance the efficiency of the acetone condensation method .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Pentanone, 3-(methoxymethylene)- can undergo oxidation reactions to form various oxidized products.

    Reduction: This compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo substitution reactions where the methoxymethylene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Pentanone, 3-(methoxymethylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentanone, 3-(methoxymethylene)- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simpler ketone without the methoxymethylene group.

    3-Methyl-2-pentanone: A methyl-substituted derivative of pentanone.

    2-Butanone: A shorter chain ketone with similar reactivity.

Uniqueness

2-Pentanone, 3-(methoxymethylene)- is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these unique properties are advantageous .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-(methoxymethylidene)pentan-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(5-9-3)6(2)8/h5H,4H2,1-3H3

InChI Key

KPUXTGCMBAXFLC-UHFFFAOYSA-N

Canonical SMILES

CCC(=COC)C(=O)C

Origin of Product

United States

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